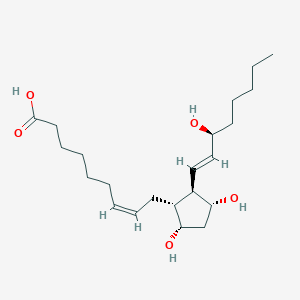

1a,1b-Dihomo-PGF2alpha

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-9-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]non-7-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-2-3-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-4-5-7-10-13-22(26)27/h6,9,14-15,17-21,23-25H,2-5,7-8,10-13,16H2,1H3,(H,26,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTAOAWRUXSOQF-GWSKAPOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101348000 | |

| Record name | 1a,1b-Dihomoprostaglandin F2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57944-39-5 | |

| Record name | 1a,1b-Dihomoprostaglandin F2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057944395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1a,1b-Dihomoprostaglandin F2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1a,1b-Dihomo-PGF2α: From Biosynthesis to Cellular Function and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1a,1b-Dihomo-prostaglandin F2α (1a,1b-Dihomo-PGF2α) is a C22 prostaglandin analog, a member of the eicosanoid family of signaling molecules. Unlike the more extensively studied prostaglandins derived from arachidonic acid (C20), 1a,1b-Dihomo-PGF2α is a metabolite of adrenic acid (C22:4n-6) via the cyclooxygenase (COX) pathway.[1][2][3] While structurally similar to its C20 counterpart, PGF2α, this dihomo analog exhibits unique biological contexts and is gaining increasing interest in the scientific community, particularly in the fields of renal physiology and cellular senescence.[2][4] This guide provides a comprehensive overview of the available technical information on 1a,1b-Dihomo-PGF2α, from its fundamental properties to its biological significance and methods for its study.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1a,1b-Dihomo-PGF2α is essential for its handling, formulation, and interpretation in experimental settings.

| Property | Value | Source |

| CAS Number | 57944-39-5 | [2] |

| Molecular Formula | C22H38O5 | [2] |

| Molecular Weight | 382.5 g/mol | [2] |

| Appearance | A solution in methyl acetate | [2] |

| Solubility | DMF: >100 mg/ml, DMSO: >100 mg/ml, Ethanol: >100 mg/ml, PBS (pH 7.2): >10 mg/ml | [2] |

| SMILES | CCCCC/C=C/[C@H]1C[C@@H]1C/C=C\CCCCCC(O)=O | |

| InChI Key | ZCTAOAWRUXSOQF-GWSKAPOCSA-N | [2] |

Biosynthesis and Biological Significance

1a,1b-Dihomo-PGF2α is not a product of the canonical arachidonic acid cascade but rather originates from the elongation of arachidonic acid to adrenic acid.[4] This distinction is crucial as the prevalence of adrenic acid in certain tissues dictates the localized synthesis of dihomo-prostaglandins.

Biosynthesis from Adrenic Acid

The biosynthesis of 1a,1b-Dihomo-PGF2α is initiated by the action of cyclooxygenase (COX) enzymes on adrenic acid.[2][3] This process is particularly noted in the renal medulla, where adrenic acid is selectively distributed.[2][3] The formation of 1a,1b-Dihomo-PGF2α can be influenced by the cellular microenvironment; for instance, the presence of copper and reduced glutathione can increase its synthesis at the expense of 1a,1b-dihomo-PGE2.[5]

Caption: Biosynthetic pathway of 1a,1b-Dihomo-PGF2α from adrenic acid.

Role in Cellular Senescence

Recent studies have highlighted a significant role for dihomo-prostaglandins, including 1a,1b-Dihomo-PGF2α, in the process of cellular senescence.[4] Senescent cells, which are in a state of irreversible growth arrest, exhibit a distinct secretory phenotype known as the senescence-associated secretory phenotype (SASP). The lipid component of the SASP is increasingly recognized as a critical regulator of senescence.[4]

Specifically, senescent cells show a marked increase in the production of various oxylipins, with dihomo-prostaglandins being prominent.[4] This increase is associated with the upregulation of enzymes involved in their synthesis. While the precise role of 1a,1b-Dihomo-PGF2α in senescence is still under investigation, its presence as part of the SASP suggests a potential role in modulating the tissue microenvironment and influencing age-related pathologies.

Mechanism of Action: A Putative Model

Direct experimental evidence for the receptor binding and downstream signaling of 1a,1b-Dihomo-PGF2α is currently limited. However, based on its structural homology to PGF2α, a well-characterized prostanoid, a putative mechanism of action can be proposed. PGF2α exerts its effects primarily through the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[6][7]

The FP Receptor Signaling Cascade

The FP receptor is predominantly coupled to the Gαq subunit of heterotrimeric G proteins.[7] Upon agonist binding, the following cascade is initiated:

-

Gαq Activation: The activated FP receptor catalyzes the exchange of GDP for GTP on the Gαq subunit.

-

Phospholipase C (PLC) Activation: Gαq-GTP then activates phospholipase C-β (PLCβ).

-

Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to diverse cellular responses.

Caption: Putative signaling pathway of 1a,1b-Dihomo-PGF2α via the FP receptor.

Potential Pharmacological Effects

While specific studies on the pharmacological effects of 1a,1b-Dihomo-PGF2α are scarce, the known actions of PGF2α provide a framework for potential activities that warrant investigation.

-

Smooth Muscle Contraction: PGF2α is a potent contractor of smooth muscle, including uterine and bronchial smooth muscle.[8] It is plausible that 1a,1b-Dihomo-PGF2α shares this activity, which could have implications in reproductive biology and respiratory physiology.

-

Intraocular Pressure Reduction: Analogs of PGF2α are widely used in the treatment of glaucoma due to their ability to lower intraocular pressure by increasing uveoscleral outflow.[9][10][11] The potential of 1a,1b-Dihomo-PGF2α as an ocular hypotensive agent is an area for future research.

-

Luteolytic Effects: PGF2α is a key hormone involved in luteolysis, the regression of the corpus luteum.[12] Investigating whether 1a,1b-Dihomo-PGF2α possesses similar luteolytic properties could be of interest in reproductive medicine.

Experimental Protocols

The study of 1a,1b-Dihomo-PGF2α requires robust and sensitive analytical methods for its quantification in biological matrices, as well as in vitro assays to probe its biological activity.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the specific and sensitive quantification of eicosanoids, including 1a,1b-Dihomo-PGF2α, in complex biological samples such as plasma, serum, and cell culture media.[13][14][15]

Step-by-Step Methodology:

-

Sample Preparation (Solid-Phase Extraction):

-

Acidify the biological sample (e.g., plasma) to pH ~3.5 with a weak acid (e.g., 0.1% formic acid).

-

Add an internal standard (e.g., a deuterated analog of 1a,1b-Dihomo-PGF2α) to correct for extraction losses and matrix effects.

-

Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol followed by acidified water.

-

Load the acidified sample onto the SPE cartridge.

-

Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar interferences.

-

Elute the prostaglandins with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a reverse-phase C18 column for separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Optimize the gradient to achieve baseline separation of 1a,1b-Dihomo-PGF2α from other isomers and interfering compounds.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Utilize electrospray ionization (ESI) in negative ion mode.

-

Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high selectivity and sensitivity.

-

Monitor the specific precursor-to-product ion transition for 1a,1b-Dihomo-PGF2α (e.g., m/z 381.3 → specific fragment ions) and its internal standard.

-

Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

-

-

Caption: Workflow for the quantification of 1a,1b-Dihomo-PGF2α by LC-MS/MS.

In Vitro Functional Assay: Calcium Mobilization

To investigate the functional activity of 1a,1b-Dihomo-PGF2α on its putative receptor (FP receptor), a calcium mobilization assay can be employed in a cell line stably expressing the human FP receptor.[16][17]

Step-by-Step Methodology:

-

Cell Culture:

-

Culture a suitable host cell line (e.g., HEK293 or CHO) stably transfected with the human FP receptor in appropriate growth medium.

-

Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates and grow to confluence.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Calcium-6). Probenecid may be included to prevent dye leakage.

-

Remove the growth medium from the cells and add the dye-loading buffer.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake and de-esterification.

-

-

Compound Addition and Signal Detection:

-

Prepare serial dilutions of 1a,1b-Dihomo-PGF2α and a reference agonist (e.g., PGF2α) in an appropriate assay buffer.

-

Use a fluorescence plate reader equipped with an automated injection system (e.g., FlexStation or FLIPR).

-

Establish a baseline fluorescence reading for each well.

-

Inject the compounds into the wells and immediately begin kinetic fluorescence readings.

-

Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) or the ratio of fluorescence at different emission wavelengths (for ratiometric dyes like Fura-2).

-

Plot the peak fluorescence response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) value for 1a,1b-Dihomo-PGF2α.

-

Future Directions and Conclusion

1a,1b-Dihomo-PGF2α represents an intriguing but still largely unexplored member of the prostaglandin family. While its biosynthesis and association with cellular senescence are becoming clearer, significant knowledge gaps remain regarding its specific receptor interactions, downstream signaling pathways, and precise pharmacological effects.

Future research should focus on:

-

Receptor Binding Studies: Performing competitive radioligand binding assays to determine the affinity of 1a,1b-Dihomo-PGF2α for the FP receptor and other prostanoid receptors.

-

Functional Characterization: Conducting a comprehensive panel of in vitro functional assays to elucidate its effects on various cell types, including smooth muscle cells, ocular cells, and immune cells.

-

In Vivo Studies: Utilizing animal models to investigate the physiological and pathophysiological roles of 1a,1b-Dihomo-PGF2α, particularly in the context of renal function, ocular hypertension, and age-related diseases.

References

-

Wiley, C. D., et al. (2021). Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis. Cell Metabolism, 33(6), 1124-1136.e5. [Link]

-

Sprecher, H., VanRollins, M., Sun, F., et al. (1982). Dihomo-prostaglandins and -thromboxane. A prostaglandin family from adrenic acid that may be preferentially synthesized in the kidney. The Journal of Biological Chemistry, 257(7), 3912-3918. [Link]

-

Oliw, E. H., & Sprecher, H. (1989). The biosynthesis of 1a,1b-dihomo-PGF2 and 1a,1b-dihomo-PGF2 alpha from 7,10,13,16-docosatetraenoic acid by an acetone-pentane powder of sheep vesicular gland microsomes. Prostaglandins, 38(5), 547-560. [Link]

-

LIPID MAPS. (n.d.). 1a,1b-dihomo-PGF2alpha. Retrieved from [Link]

-

Bennegård, B., Hahlin, M., Wennberg, E., & Norén, H. (1991). Local luteolytic effect of prostaglandin F2 alpha in the human corpus luteum. Fertility and Sterility, 56(6), 1070-1076. [Link]

-

Kunapuli, S. P., & Lawson, J. A. (1996). Intracellular signaling by 8-epi-prostaglandin F2 alpha is mediated by thromboxane A2/prostaglandin endoperoxide receptors in porcine carotid arteries. Journal of Biological Chemistry, 271(37), 22777-22783. [Link]

-

Yang, P., et al. (2021). A Micro-Flow Liquid Chromatography-Mass Spectrometry Method for the Quantification of Oxylipins in Volume-Limited Human Plasma. Metabolites, 11(11), 773. [Link]

-

Lee, P. Y., Shao, H., & Xu, J. (1988). The effect of prostaglandin F2 alpha on intraocular pressure in normotensive human subjects. Investigative Ophthalmology & Visual Science, 29(10), 1474-1477. [Link]

-

Dou, F., et al. (2017). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology, 8, 43. [Link]

-

Thakare, R., et al. (2018). Simultaneous LC-MS/MS analysis of eicosanoids and related metabolites in human serum, sputum, and BALF. Biomedical Chromatography, 32(3), e4102. [Link]

-

Regan, J. W. (2003). Pharmacology and signaling of prostaglandin receptors: multiple roles in inflammation and immune modulation. Journal of Leukocyte Biology, 74(2), 143-153. [Link]

-

Wiley, C. D., et al. (2021). Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis. Cell Metabolism, 33(6), 1124-1136.e5. [Link]

-

Shutt, D. A., & Clark, A. (1977). Comparative luteolytic effects of prostaglandin F2 alpha and its 13-dehydro analogs in vivo. Prostaglandins, 13(4), 675-683. [Link]

-

Gosens, R., et al. (2006). Role of contractile prostaglandins and Rho-kinase in growth factor-induced airway smooth muscle contraction. European Journal of Pharmacology, 546(1-3), 190-198. [Link]

-

Park, J. S., et al. (2022). Single-Cell Hypertrophy Promotes Contractile Function of Cultured Human Airway Smooth Muscle Cells via Piezo1 and YAP Auto-Regulation. International Journal of Molecular Sciences, 23(20), 12229. [Link]

-

Salgado-Polo, F., & Chun, J. (2012). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology, 874, 77-87. [Link]

-

Woodward, D. F., et al. (1989). Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation. Investigative Ophthalmology & Visual Science, 30(8), 1838-1842. [Link]

-

Lahav, M., & Freud, A. (1985). Mechanism of action of prostaglandin F2 alpha-induced luteolysis: evidence for a rapid effect on the guanine nucleotide binding regulatory component of adenylate cyclase in rat luteal tissue. Molecular and Cellular Endocrinology, 43(2-3), 133-140. [Link]

-

Gualtieri, R., et al. (2022). Effects of Caffeic Acid Supplementation on Human Sperm Against In Vitro-Induced Oxidative Stress: Nrf2 Molecular Pathway. Antioxidants, 11(11), 2269. [Link]

-

Wiley, C. D., et al. (2021). Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis. Cell Metabolism, 33(6), 1124-1136.e5. [Link]

-

Reactome. (n.d.). Smooth Muscle Contraction. Retrieved from [Link]

-

Villumsen, J., & Alm, A. (1989). Maintained reduction of intraocular pressure by prostaglandin F2 alpha-1-isopropyl ester applied in multiple doses in ocular hypertensive and glaucoma patients. The British Journal of Ophthalmology, 73(12), 975-979. [Link]

-

Flesher, R. P., et al. (2018). Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets. Frontiers in Medicine, 5, 243. [Link]

-

Kim, S. O., et al. (2015). Estrogen promotes luteolysis by redistributing prostaglandin F2α receptors within primate luteal cells. Reproduction, 149(5), 453-464. [Link]

-

Harney, S. M., et al. (2023). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens. Clinical Proteomics, 20(1), 5. [Link]

-

Wos, J. A., et al. (2011). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology, 756, 113-125. [Link]

-

Alm, A., & Villumsen, J. (1989). Prostaglandin F2 alpha-isopropylester eye drops: effect on intraocular pressure in open-angle glaucoma. The British Journal of Ophthalmology, 73(12), 975-979. [Link]

-

Sales, K. J., et al. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma. The Journal of Clinical Endocrinology and Metabolism, 89(2), 903-910. [Link]

-

St-Onge, S., et al. (2019). Prostaglandin F2α and angiotensin II type 1 receptors exhibit differential cognate G protein coupling regulation. The Journal of Biological Chemistry, 294(45), 16867-16881. [Link]

-

Medicosis Perfectionalis. (2020, August 31). PGE2, PGG2, GH2, PGI2, PGF2, Thromboxane A2 (TXA2) - Prostaglandin analogs - Path. [Video]. YouTube. [Link]

-

Rajkumar, K., et al. (1988). Studies on the mechanism of action of prostaglandin F2 alpha induced luteolysis in rats. Prostaglandins, 36(4), 547-564. [Link]

-

Thakare, R., et al. (2018). Simultaneous LC-MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. Biomedical Chromatography, 32(3), e4102. [Link]

-

Yousufzai, S. Y., & Abdel-Latif, A. A. (1997). Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species. Experimental Eye Research, 64(5), 771-783. [Link]

-

Li, D., et al. (2023). Ligand-induced activation and G protein coupling of prostaglandin F2α receptor. Nature Communications, 14(1), 2697. [Link]

-

Sharif, N. A., & Crider, J. Y. (2018). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology, 175(8), 1119-1137. [Link]

-

Bito, L. Z. (1997). Prostaglandins: a new approach to glaucoma management with a new, intriguing side effect. Survey of Ophthalmology, 41 Suppl 2, S1-14. [Link]

Sources

- 1. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. LIPID MAPS [lipidmaps.org]

- 4. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The biosynthesis of 1a, 1b-dihomo-PGF2 and 1a,1b-dihomo-PGF2 alpha from 7, 10, 13, 16-docosatetraenoic acid by an acetone-pentane powder of sheep vesicular gland microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 7. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of contractile prostaglandins and Rho-kinase in growth factor-induced airway smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of prostaglandin F2 alpha on intraocular pressure in normotensive human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Maintained reduction of intraocular pressure by prostaglandin F2 alpha-1-isopropyl ester applied in multiple doses in ocular hypertensive and glaucoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prostaglandins: a new approach to glaucoma management with a new, intriguing side effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Local luteolytic effect of prostaglandin F2 alpha in the human corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Micro‐Flow Liquid Chromatography–Mass Spectrometry Method for the Quantification of Oxylipins in Volume‐Limited Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. escholarship.org [escholarship.org]

- 16. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Endogenous Synthesis of 1a,1b-Dihomo-PGF2α

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous synthesis of 1a,1b-Dihomo-Prostaglandin F2α (1a,1b-Dihomo-PGF2α), a C22 prostaglandin derived from adrenic acid. As a Senior Application Scientist, this document synthesizes current biochemical knowledge with practical, field-proven methodologies for the study of this unique lipid mediator. We will explore the enzymatic pathways governing its formation, its emerging role in cellular senescence and other physiological processes, and detailed protocols for its extraction and quantification. This guide is designed to be a self-validating resource, grounding key mechanistic claims and protocols in authoritative scientific literature.

Introduction: The Significance of Dihomo-Prostaglandins

Prostaglandins are a class of eicosanoids that act as potent signaling molecules in a vast array of physiological and pathological processes, including inflammation, immunity, and reproductive function.[1][2] While the majority of well-characterized prostaglandins are derived from the 20-carbon arachidonic acid (AA), a distinct family of "dihomo" prostaglandins arises from the 22-carbon polyunsaturated fatty acid, adrenic acid (AdA). 1a,1b-Dihomo-PGF2α is a prominent member of this family, and its study offers a window into a less-explored branch of lipid signaling. Recent research has particularly highlighted the role of dihomo-prostaglandins in the biology of cellular senescence, a state of irreversible cell cycle arrest implicated in aging and age-related diseases.[3][4] Understanding the endogenous synthesis of 1a,1b-Dihomo-PGF2α is therefore critical for elucidating its function and exploring its potential as a biomarker and therapeutic target.

The Biochemical Landscape: Endogenous Synthesis of 1a,1b-Dihomo-PGF2α

The synthesis of 1a,1b-Dihomo-PGF2α is a multi-step enzymatic cascade that parallels the well-established cyclooxygenase (COX) pathway of arachidonic acid metabolism.

The Precursor: Adrenic Acid

Adrenic acid (7,10,13,16-docosatetraenoic acid) is the essential precursor for the synthesis of 1a,1b-Dihomo-PGF2α. It is a 22-carbon omega-6 polyunsaturated fatty acid, structurally similar to arachidonic acid but with two additional carbons in its backbone. Adrenic acid is primarily formed through the elongation of arachidonic acid and is found esterified in cell membrane phospholipids.[5] Its release from the membrane, a critical initiating step, is presumed to be mediated by phospholipases, analogous to the release of arachidonic acid.

The Core Pathway: Cyclooxygenase (COX) Activity

Once released, adrenic acid is metabolized by prostaglandin-endoperoxide H synthases (PGHS), commonly known as cyclooxygenases (COX-1 and COX-2).[6] These enzymes catalyze a two-step reaction: a cyclooxygenase reaction that incorporates two molecules of oxygen to form a bicyclic endoperoxide, followed by a peroxidase reaction. In the case of adrenic acid, this results in the formation of an unstable intermediate, 1a,1b-dihomo-prostaglandin H2 (dihomo-PGH2).

The Final Conversion: Pathways to 1a,1b-Dihomo-PGF2α

The conversion of dihomo-PGH2 to the stable and biologically active 1a,1b-Dihomo-PGF2α can occur through two primary enzymatic routes:

Pathway A: Direct Reduction of Dihomo-PGH2

This pathway involves the direct reduction of the endoperoxide bridge of dihomo-PGH2. This reaction is catalyzed by enzymes belonging to the aldo-keto reductase (AKR) superfamily.[7][8] Specifically, AKR1B1 and AKR1C3 have been identified as potent prostaglandin F synthases that can catalyze the reduction of PGH2 to PGF2α.[9][10][11] It is highly probable that these enzymes exhibit similar activity on the dihomo-PGH2 substrate. Glutathione S-transferases (GSTs) have also been shown to catalyze the direct reduction of PGH2 to PGF2α and may play a role in the synthesis of its dihomo counterpart.[12]

Pathway B: Two-Step Conversion via Dihomo-PGE2

Alternatively, dihomo-PGH2 can first be isomerized to 1a,1b-dihomo-prostaglandin E2 (dihomo-PGE2) by prostaglandin E synthases. Subsequently, the 9-keto group of dihomo-PGE2 is reduced to a hydroxyl group, yielding 1a,1b-Dihomo-PGF2α. This reduction is catalyzed by PGE2 9-ketoreductase, an enzyme that has been identified in various tissues, including the brain and skin.[13][14][15][16] This enzyme is also known as a member of the carbonyl reductase family.[13]

The relative contribution of these two pathways to the overall endogenous synthesis of 1a,1b-Dihomo-PGF2α likely varies depending on the specific cell type and its enzymatic milieu.

Figure 1. Biosynthetic pathways of 1a,1b-Dihomo-PGF2α.

Biological Context and Implications

While research into the specific functions of 1a,1b-Dihomo-PGF2α is ongoing, its precursor, adrenic acid, and its metabolites are implicated in several biological processes.[5] Adrenic acid itself can modulate cellular signaling and has been linked to inflammatory responses and the regulation of vascular function.[5]

The most well-documented role for dihomo-prostaglandins, including 1a,1b-Dihomo-PGF2α, is in cellular senescence . Senescent cells, which accumulate with age, exhibit a distinct secretory phenotype that includes the production of various signaling lipids.[3] Notably, senescent cells show increased synthesis of 1a,1b-dihomo-prostaglandins.[3] This suggests that 1a,1b-Dihomo-PGF2α could serve as a biomarker for cellular senescence and may actively contribute to the establishment and maintenance of the senescent state.

Experimental Protocols for the Analysis of 1a,1b-Dihomo-PGF2α

The low endogenous concentrations and inherent instability of prostaglandins necessitate robust and sensitive analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of these lipids.[17]

Sample Preparation and Extraction

Proper sample handling and extraction are critical for accurate quantification. The following protocols are adapted from established methods for prostaglandin analysis.[18][19]

4.1.1. Tissue Homogenization and Liquid-Liquid Extraction

This protocol is suitable for the extraction of prostaglandins from solid tissues.

-

Homogenization: Pulverize frozen tissue and homogenize in 3 ml of an acetone/saline (2:1) solution containing an internal standard (e.g., a deuterated analog of the analyte) and an antioxidant like butylated hydroxytoluene (BHT) to prevent oxidation.[18]

-

Centrifugation: Centrifuge the homogenate at 2000 x g for 10 minutes at 4°C.[18]

-

Hexane Wash: Transfer the supernatant to a new tube and wash three times with 2 ml of hexane to remove nonpolar lipids.[18]

-

Acidification and Extraction: Acidify the aqueous phase to a pH of 3.5 with formic acid and extract the prostaglandins with 2 ml of chloroform.[18]

-

Phase Separation: Transfer the chloroform phase to a clean tube and cool to -80°C for at least 15 minutes to facilitate the separation of any remaining aqueous phase.[18]

-

Drying and Reconstitution: Discard any residual upper phase. Dry the chloroform extract under a stream of nitrogen. Reconstitute the dried extract in a small volume of an appropriate solvent (e.g., acetonitrile:water, 1:2) for LC-MS/MS analysis.[18]

4.1.2. Solid-Phase Extraction (SPE) for Biological Fluids

SPE is an effective method for concentrating and purifying prostaglandins from biological fluids like plasma or cell culture media.[20]

-

Sample Pre-treatment: Acidify the sample (e.g., plasma, urine) with formic acid to a final concentration of 1%.[20]

-

SPE Cartridge Conditioning: Condition an octadecyl-bonded silica (C18) SPE cartridge with methanol followed by water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low-percentage methanol-water solution to remove hydrophilic impurities.

-

Elution: Elute the prostaglandins with a higher concentration of methanol or another suitable organic solvent.

-

Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Figure 2. General workflow for prostaglandin extraction and analysis.

LC-MS/MS Analysis

The development of a sensitive and specific LC-MS/MS method is crucial for the accurate quantification of 1a,1b-Dihomo-PGF2α.

4.2.1. Liquid Chromatography

-

Column: A C18 reversed-phase column is typically used for the separation of prostaglandins.

-

Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid like formic acid to improve peak shape, is commonly employed.

-

Flow Rate: Micro-flow LC-MS/MS methods, utilizing lower flow rates (e.g., 4 µL/min), can significantly enhance sensitivity, which is particularly beneficial for low-abundance analytes like prostaglandins.[21]

4.2.2. Tandem Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is the preferred method for prostaglandin analysis.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. This involves monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.

Table 1: Representative LC-MS/MS Parameters for 1a,1b-Dihomo-PGF2α

| Parameter | Value | Reference |

| Linearity Range (nM) | 0.03–27.45 | [21] |

| Limit of Detection (LOD) (pM) | 0.6 | [21] |

| Limit of Quantification (LOQ) (pM) | 2.1 | [21] |

Note: These values are illustrative and should be determined for each specific instrument and method.

Conclusion and Future Directions

The endogenous synthesis of 1a,1b-Dihomo-PGF2α represents a significant, yet understudied, aspect of lipid signaling. Its derivation from adrenic acid via the COX pathway and its subsequent enzymatic conversions highlight the complexity and diversity of prostaglandin biology. The established link to cellular senescence positions 1a,1b-Dihomo-PGF2α as a potentially valuable biomarker and a target for interventions aimed at modulating age-related processes.

Future research should focus on further elucidating the specific roles of the different enzymatic pathways in various tissues and disease states. Moreover, a deeper understanding of the downstream signaling and biological functions of 1a,1b-Dihomo-PGF2α will be crucial for translating our biochemical knowledge into tangible applications in drug development and clinical practice. The methodologies outlined in this guide provide a robust framework for researchers to pursue these exciting avenues of investigation.

References

-

Poltavski, D., et al. (2014). A Fast One Step Extraction and UPLC-MS/MS Analysis for E2/D2 Series Prostaglandins and Isoprostanes. Prostaglandins & Other Lipid Mediators, 109, 39-47. Available from: [Link]

-

Wada, K., et al. (1993). Enzymatic formation of prostaglandin F2 alpha in human brain. Journal of Neurochemistry, 61(4), 1355-1362. Available from: [Link]

-

Casey, M. L., et al. (1987). Prostaglandin E2 9-ketoreductase activity in human decidua vera tissue. American Journal of Obstetrics and Gynecology, 157(1), 195-199. Available from: [Link]

-

Wiley, C. D., et al. (2021). Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis. Cell Metabolism, 33(5), 1024-1036.e5. Available from: [Link]

-

García-Flores, L. A., et al. (2017). Aronia-citrus juice intake (polyphenol rich juice) and elite triathlon training: A lipidomic approach using representative oxylipins in urine. Food & Function, 8(11), 4156-4167. Available from: [Link]

-

Li, Y., et al. (2022). Adrenic acid: A promising biomarker and therapeutic target (Review). International Journal of Molecular Medicine, 50(5), 153. Available from: [Link]

-

Jian, W., et al. (2023). A Micro-Flow Liquid Chromatography-Mass Spectrometry Method for the Quantification of Oxylipins in Volume-Limited Human Plasma. Journal of the American Society for Mass Spectrometry. Available from: [Link]

-

Kabututu, Z., et al. (2003). Prostaglandin F2alpha synthase activities of aldo-keto reductase 1B1, 1B3 and 1B7. Journal of Biochemistry, 134(1), 135-141. Available from: [Link]

-

Burgess, J. R., et al. (1990). Enzymatic transformation of PGH2 to PGF2 alpha catalyzed by glutathione S-transferases. Prostaglandins, 39(4), 367-383. Available from: [Link]

-

van der Stelt, M., et al. (2012). Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery. Analytical and Bioanalytical Chemistry, 404(5), 1433-1444. Available from: [Link]

-

Sprecher, H., et al. (1982). The biosynthesis of 1a, 1b-dihomo-PGF2 and 1a,1b-dihomo-PGF2 alpha from 7, 10, 13, 16-docosatetraenoic acid by an acetone-pentane powder of sheep vesicular gland microsomes. Biochimica et Biophysica Acta, 711(1), 124-130. Available from: [Link]

-

Duffy, D. M., et al. (2009). Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle. Endocrinology, 150(6), 2841-2849. Available from: [Link]

-

Wikipedia contributors. (2023, December 28). Eicosanoid. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

-

Yu, H., et al. (2024). Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. Frontiers in Pharmacology, 15, 1356783. Available from: [Link]

-

Caron, S., et al. (2013). Aldo Keto Reductase 1B7 and Prostaglandin F2α Are Regulators of Adrenal Endocrine Functions. PLoS ONE, 8(9), e73850. Available from: [Link]

-

Gandhi, R., et al. (2011). An improved LC-MS/MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1198-1204. Available from: [Link]

-

Urade, Y., & Hayaishi, O. (2011). Recent reports about enzymes related to the synthesis of prostaglandin (PG) F2 (PGF2α and 9α, 11β-PGF2). The Journal of Biochemistry, 150(5), 469-475. Available from: [Link]

-

Doehl, J., & Greibrokk, T. (1990). Determination of prostaglandins in human seminal fluid by solid-phase extraction, pyridinium dichromate derivatization and high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 529, 21-32. Available from: [Link]

-

Al-Sawalha, N. A., & Alshogran, O. Y. (2023). Arachidonic Acid Metabolism, Bioactive Derivatives, and Pathophysiological Implications From Inflammation to Resolution and Oxidative Stress. Cureus, 15(9), e44738. Available from: [Link]

-

Schlegel, W., et al. (1987). NADH-dependent prostaglandin E2-9-ketoreductase activity and prostaglandin synthesis in the Brattleboro rat kidney: effects of the antidiuretic hormone. Prostaglandins, 34(1), 107-117. Available from: [Link]

-

Wikipedia contributors. (2023, May 22). Prostaglandin-E2 9-reductase. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

-

Welsh, T. N., et al. (2007). Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. Prostaglandins & Other Lipid Mediators, 83(4), 304-310. Available from: [Link]

-

Proteopedia. (2023, September 13). Prostaglandin F synthase. Retrieved January 26, 2026, from [Link]

-

Medicosis Perfectionalis. (2018, October 22). Eicosanoids: Formation, Function, and Subclasses [Video]. YouTube. [Link]

-

Wiley, C. D., et al. (2021). Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis. Cell Metabolism, 33(5), 1024-1036.e5. Available from: [Link]

-

Gątarek, P., et al. (2021). LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide. Molecules, 26(20), 6245. Available from: [Link]

-

Gandhi, R., et al. (2011). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1198-1204. Available from: [Link]

-

Poltavski, D., et al. (2014). A Fast One Step Extraction and UPLC-MS/MS Analysis for E2/D2 Series Prostaglandins and Isoprostanes. Prostaglandins & Other Lipid Mediators, 109, 39-47. Available from: [Link]

-

Madore, E., et al. (2013). Evaluation of the prostaglandin F synthase activity of human and bovine aldo-keto reductases: AKR1A1s complement AKR1B1s as potent PGF synthases. Prostaglandins & Other Lipid Mediators, 104-105, 65-73. Available from: [Link]

-

Song, C. (2020). Eicosanoids Derived From Arachidonic Acid and Their Family Prostaglandins and Cyclooxygenase in Psychiatric Disorders. Current Neuropharmacology, 18(11), 1088-1100. Available from: [Link]

-

Medsimplified. (2022, September 29). Synthesis & Actions of Prostaglandin/ Targets of PG [Video]. YouTube. [Link]

-

Supplementary data for: A highly sensitive and robust method for targeted and untargeted analysis of lipids by UHPLC-Q-Exactive-MS. (n.d.). Retrieved January 26, 2026, from [Link]

-

Ziboh, V. A., & Lord, J. T. (1979). Alterations of prostaglandin E2-9-ketoreductase activity in proliferating skin. The Journal of Investigative Dermatology, 73(6), 523-526. Available from: [Link]

-

Chan, J., et al. (2022, April 6). Tissue Sample Preparation for LC-MS Analysis. Protocols.io. [Link]

-

Bresson, E., et al. (2012). Role of Aldo-Keto Reductase Enzymes in Mediating the Timing of Parturition. Frontiers in Endocrinology, 3, 137. Available from: [Link]

Sources

- 1. Eicosanoid - Wikipedia [en.wikipedia.org]

- 2. Eicosanoids Derived From Arachidonic Acid and Their Family Prostaglandins and Cyclooxygenase in Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The biosynthesis of 1a, 1b-dihomo-PGF2 and 1a,1b-dihomo-PGF2 alpha from 7, 10, 13, 16-docosatetraenoic acid by an acetone-pentane powder of sheep vesicular gland microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin F2alpha synthase activities of aldo-keto reductase 1B1, 1B3 and 1B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aldo Keto Reductase 1B7 and Prostaglandin F2α Are Regulators of Adrenal Endocrine Functions | PLOS One [journals.plos.org]

- 9. proteopedia.org [proteopedia.org]

- 10. Evaluation of the prostaglandin F synthase activity of human and bovine aldo-keto reductases: AKR1A1s complement AKR1B1s as potent PGF synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Role of Aldo–Keto Reductase Enzymes in Mediating the Timing of Parturition [frontiersin.org]

- 12. Enzymatic transformation of PGH2 to PGF2 alpha catalyzed by glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzymatic formation of prostaglandin F2 alpha in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prostaglandin E2 9-ketoreductase activity in human decidua vera tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NADH-dependent prostaglandin E2-9-ketoreductase activity and prostaglandin synthesis in the Brattleboro rat kidney: effects of the antidiuretic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Alterations of prostaglandin E2-9-ketoreductase activity in proliferating skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Fast One Step Extraction and UPLC-MS/MS Analysis for E2/D2 Series Prostaglandins and Isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A Micro‐Flow Liquid Chromatography–Mass Spectrometry Method for the Quantification of Oxylipins in Volume‐Limited Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cyclooxygenase Pathway's Involvement in 1a,1b-Dihomo-PGF2α Formation

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the enzymatic formation of 1a,1b-Dihomo-Prostaglandin F2α (1a,1b-dihomo-PGF2α), a C22 prostaglandin derived from the elongation of the essential fatty acid arachidonic acid. We will delve into the critical role of the cyclooxygenase (COX) pathway, with a particular focus on the differential contributions of its two main isoforms, COX-1 and COX-2. This document will elucidate the biosynthetic pathway, from the precursor adrenic acid to the final product, and will provide detailed, field-proven methodologies for the in vitro and cell-based investigation of this process. Furthermore, we will explore the analytical techniques required for the robust quantification of 1a,1b-dihomo-PGF2α, offering insights for researchers in lipidomics, inflammation, and drug discovery.

Introduction: The Expanding World of Eicosanoids and the Significance of Dihomo-Prostaglandins

Prostaglandins, a class of lipid mediators derived from polyunsaturated fatty acids, are pivotal signaling molecules in a vast array of physiological and pathological processes, including inflammation, pain, and cardiovascular homeostasis.[1] The traditional focus of prostaglandin research has been on the C20 eicosanoids, which are synthesized from arachidonic acid (AA). However, a growing body of evidence highlights the importance of elongated fatty acid metabolites, such as the dihomo-prostaglandins, which are derived from C22 fatty acids like adrenic acid (AdA).[2]

1a,1b-Dihomo-PGF2α is a dihomo-prostaglandin that has been identified as a product of the COX pathway utilizing adrenic acid as a substrate.[3] Understanding the nuances of its formation is critical, as the biological activities of dihomo-prostaglandins can differ significantly from their C20 counterparts, potentially offering new therapeutic targets. This guide will serve as a technical resource for researchers aiming to investigate the biosynthesis of 1a,1b-dihomo-PGF2α, with a specific emphasis on the role of the cyclooxygenase enzymes.

The Biosynthetic Pathway of 1a,1b-Dihomo-PGF2α: A Step-by-Step Elucidation

The formation of 1a,1b-dihomo-PGF2α is a multi-step enzymatic cascade that begins with the liberation of its precursor, adrenic acid, from cellular phospholipids.

Adrenic Acid: The C22 Precursor

Adrenic acid (7,10,13,16-docosatetraenoic acid) is a 22-carbon omega-6 polyunsaturated fatty acid that is structurally similar to arachidonic acid, with the key difference being an additional two carbons at the carboxylic acid end. It is primarily synthesized through the elongation of arachidonic acid.[2]

The Central Role of Cyclooxygenase (COX)

The rate-limiting step in the formation of prostaglandins is the conversion of the free fatty acid precursor by the enzyme prostaglandin G/H synthase, more commonly known as cyclooxygenase (COX). The COX enzyme possesses two distinct catalytic activities: a cyclooxygenase activity that incorporates two molecules of oxygen into the fatty acid to form a prostaglandin G (PGG) intermediate, and a peroxidase activity that reduces the hydroperoxy group of PGG to a hydroxyl group, yielding a prostaglandin H (PGH) intermediate.

In the context of 1a,1b-dihomo-PGF2α formation, the COX enzyme metabolizes adrenic acid to form the unstable endoperoxide intermediate, 1a,1b-dihomo-PGH2.

Caption: Biosynthetic pathway of 1a,1b-Dihomo-PGF2α from adrenic acid.

Isoform Specificity: COX-1 vs. COX-2 in Adrenic Acid Metabolism

A critical aspect of prostaglandin biology is the existence of two primary COX isoforms, COX-1 and COX-2, which exhibit distinct expression patterns and physiological roles. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins involved in homeostatic functions. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli, growth factors, and cytokines.

Emerging evidence suggests that COX-2 has a broader substrate specificity than COX-1 and can more efficiently metabolize alternative fatty acids, including adrenic acid. While specific kinetic parameters (Km and Vmax) for human COX-1 and COX-2 with adrenic acid are not yet firmly established in the literature, initial studies indicate a preferential utilization of adrenic acid by COX-2. This differential metabolism has significant implications for the production of dihomo-prostaglandins in inflammatory settings where COX-2 is upregulated.

The Final Step: Conversion of 1a,1b-Dihomo-PGH2 to 1a,1b-Dihomo-PGF2α

The unstable endoperoxide intermediate, 1a,1b-dihomo-PGH2, serves as a branching point for the synthesis of various dihomo-prostaglandins. The formation of 1a,1b-dihomo-PGF2α is catalyzed by the enzymatic reduction of the endoperoxide bridge of 1a,1b-dihomo-PGH2. This reaction is mediated by enzymes known as prostaglandin F synthases (PGFS). PGFS belongs to the aldo-keto reductase (AKR) superfamily and utilizes NADPH as a cofactor to reduce the ketone group at C-9 of the prostaglandin endoperoxide to a hydroxyl group.[4] While the direct action of PGFS on 1a,1b-dihomo-PGH2 has not been extensively characterized, it is the logical enzymatic step based on the known mechanisms of PGF2α synthesis.[2]

Experimental Methodologies for Studying 1a,1b-Dihomo-PGF2α Formation

Investigating the COX-dependent formation of 1a,1b-dihomo-PGF2α requires robust and well-controlled experimental systems. This section provides detailed protocols for both in vitro enzyme assays and cell-based models.

In Vitro COX Enzyme Assay with Adrenic Acid

This protocol allows for the direct assessment of the ability of purified COX-1 and COX-2 to metabolize adrenic acid and can be used to determine kinetic parameters.

3.1.1. Materials and Reagents

-

Purified recombinant human or ovine COX-1 and COX-2 (commercially available or purified as described in Gierse et al., 2010[5])

-

Adrenic acid (high purity)

-

Reaction Buffer: 100 mM Tris-HCl, pH 8.0

-

Heme (cofactor)

-

Stannous chloride (SnCl2) solution (for reaction termination)

-

Internal standard: 1a,1b-Dihomo-PGF2α-d4 (for mass spectrometry)

-

Organic solvents for extraction (e.g., ethyl acetate)

-

Solid-phase extraction (SPE) columns (e.g., C18)

3.1.2. Experimental Workflow

Caption: Workflow for the in vitro COX enzyme assay with adrenic acid.

3.1.3. Step-by-Step Protocol

-

Enzyme Preparation: Reconstitute purified COX-1 or COX-2 in the reaction buffer to the desired concentration. Keep the enzyme on ice at all times.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the reaction buffer, heme (final concentration typically 1 µM), and the COX enzyme.

-

Initiation of Reaction: Add the adrenic acid solution to the reaction mixture to initiate the reaction. The final concentration of adrenic acid can be varied to determine kinetic parameters.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2-10 minutes). The incubation time should be within the linear range of product formation.

-

Reaction Termination: Stop the reaction by adding an equal volume of a saturated stannous chloride solution. This reduces the endoperoxide intermediates to stable prostaglandins.

-

Internal Standard Addition: Add a known amount of 1a,1b-dihomo-PGF2α-d4 to each sample for accurate quantification by mass spectrometry.

-

Extraction: Acidify the samples to pH 3-4 with a dilute acid (e.g., HCl) and perform solid-phase extraction using a C18 column to purify the prostaglandins.

-

Analysis: Elute the prostaglandins from the SPE column, evaporate the solvent, and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

Cell-Based Assay for 1a,1b-Dihomo-PGF2α Formation

This protocol allows for the investigation of 1a,1b-dihomo-PGF2α production in a more physiologically relevant cellular context.

3.2.1. Cell Line Selection

A variety of cell lines can be used, depending on the research question. Human umbilical vein endothelial cells (HUVECs) are a good model as they have been shown to metabolize adrenic acid.[3] Other suitable cell lines include macrophages (e.g., RAW 264.7) or other cells known to express COX enzymes, particularly COX-2 after stimulation.

3.2.2. Materials and Reagents

-

Selected cell line

-

Cell culture medium and supplements

-

Adrenic acid

-

Stimulating agent (e.g., lipopolysaccharide [LPS] to induce COX-2 expression)

-

Internal standard: 1a,1b-Dihomo-PGF2α-d4

-

Solvents for extraction

-

SPE columns

3.2.3. Step-by-Step Protocol

-

Cell Culture: Culture the selected cell line to near confluency in appropriate culture vessels.

-

Stimulation (for inducible COX-2): If investigating the role of COX-2, stimulate the cells with an appropriate agent (e.g., LPS at 1 µg/mL) for a sufficient time to induce COX-2 expression (typically 4-24 hours).

-

Substrate Addition: Wash the cells with serum-free medium and then incubate them with adrenic acid at a desired concentration (e.g., 10-50 µM) in serum-free medium for a defined period (e.g., 30 minutes to 4 hours).

-

Supernatant Collection: Collect the cell culture supernatant, which will contain the secreted prostaglandins.

-

Internal Standard Addition and Extraction: Add the internal standard to the supernatant and proceed with solid-phase extraction as described in the in vitro assay protocol.

-

Analysis: Analyze the extracted samples by LC-MS/MS to quantify the amount of 1a,1b-dihomo-PGF2α produced.

Analytical Quantification: LC-MS/MS for 1a,1b-Dihomo-PGF2α

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of prostaglandins due to its ability to separate isomers and provide structural information.[1][6]

Sample Preparation

Proper sample preparation is crucial for accurate LC-MS/MS analysis. Solid-phase extraction is the most common method for purifying and concentrating prostaglandins from biological matrices.

Liquid Chromatography

Reverse-phase chromatography is typically used to separate prostaglandins. A C18 column with a gradient elution of water and acetonitrile, both containing a small amount of a weak acid (e.g., 0.1% formic acid) to improve peak shape, is a common setup.

Tandem Mass Spectrometry

Electrospray ionization (ESI) in the negative ion mode is used to ionize the prostaglandins. Multiple reaction monitoring (MRM) is employed for quantification, where a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

Table 1: Example LC-MS/MS Parameters for 1a,1b-Dihomo-PGF2α

| Parameter | Value |

| Precursor Ion (m/z) | 381.3 |

| Product Ion (m/z) | 193.1 (example, requires optimization) |

| Collision Energy | To be optimized for the specific instrument |

| Internal Standard | 1a,1b-Dihomo-PGF2α-d4 |

| Precursor Ion (m/z) - IS | 385.3 |

| Product Ion (m/z) - IS | 197.1 (example, requires optimization) |

Note: The exact m/z values for product ions and the optimal collision energy will need to be determined empirically on the specific mass spectrometer being used.

Data Interpretation and Causality

When interpreting data from these experiments, it is crucial to establish causality. The use of specific COX-1 and COX-2 inhibitors in both in vitro and cell-based assays is essential to confirm the involvement of each isoform. Comparing the production of 1a,1b-dihomo-PGF2α in the presence and absence of these inhibitors will provide clear evidence for the contribution of each enzyme.

Conclusion and Future Directions

The study of dihomo-prostaglandins, including 1a,1b-dihomo-PGF2α, is a rapidly evolving field. The methodologies outlined in this guide provide a robust framework for researchers to investigate the intricate role of the cyclooxygenase pathway in the formation of these novel lipid mediators. Future research should focus on elucidating the specific biological functions of 1a,1b-dihomo-PGF2α and its potential role in health and disease, which may pave the way for the development of new therapeutic strategies targeting this unique biosynthetic pathway.

References

- Bayer B. L., Förster W., Sperling J. (1976). Beeinflussung von Leitungsgeschwindigkeit und Refraktärperiode des Herzens in vitro und in vivo durch Prostaglandine. Archives Internationales de Pharmacodynamie et de Thérapie, 221(2), 328–328.

- Campbell, W. B., Falck, J. R., Okita, J. R., Johnson, A. R., & Callahan, K. S. (1985). Synthesis of dihomoprostaglandins from adrenic acid (7,10,13,16-docosatetraenoic acid) by human endothelial cells. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 837(1), 67–76.

- Gierse, J. K. (2010). Purification of recombinant human COX-1 and COX-2. Methods in Molecular Biology, 644, 21–29.

- Jäntti, J., Kivilompolo, M., & Oresic, M. (2008). Detecting pM concentrations of prostaglandins in cell culture supernatants by capillary SCX-LC-MS/MS.

- Komhoff, M., Grone, H. J., Klein, T., Seyberth, H. W., & Nusing, R. M. (1997). Localization of cyclooxygenase-1 and -2 in adult and fetal human kidney: implication for renal function. The American Journal of Physiology, 272(4 Pt 2), F460–F468.

- Sprecher, H., VanRollins, M., Sun, F., Wyche, A., & Needleman, P. (1982). Dihomo-prostaglandins and -thromboxane. A prostaglandin family from adrenic acid that is preferentially synthesized by the kidney. The Journal of Biological Chemistry, 257(7), 3912–3918.

- Suzuki-Yamamoto, T., Nishizawa, M., Tsuruta, T., Miki, I., Takeda, M., & Yamamoto, S. (1999). Identification of prostaglandin F-producing cells in the liver. The Journal of Biological Chemistry, 274(48), 34135–34142.

- Watanabe, K. (2002). Prostaglandin F synthase.

- Wiley, C. D., Sharma, R., Davis, S. S., Lopez-Dominguez, J. A., Mitchell, K. P., Wiley, S., Alimirah, F., Kim, D. E., Payne, T., Rosko, A., Aimontche, E., Deshpande, S. M., Neri, F., Kuehnemann, C., Demaria, M., Ramanathan, A., & Campisi, J. (2021). Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis. Cell Metabolism, 33(6), 1124–1136.e5.

- Williams, J. L., & DuBois, R. N. (2016). Prostaglandins and cancer. Seminars in Oncology, 43(1), 12–21.

- Wong, P. Y. (1981). Purification and characterization of the prostaglandin D2 11-ketoreductase from rabbit liver. Methods in Enzymology, 86, 117–125.

- Gierse, J. K. (2010). Purification of recombinant human COX-1 and COX-2. Methods in Molecular Biology, 644, 21-9.

- Bocheva, G., & Slavov, E. (2020). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Journal of Medical Biochemistry, 39(3), 305-312.

- van der Stelt, M., & Di Marzo, V. (2003). The endocannabinoid system in the basal ganglia and in the mesolimbic reward system: implications for neurological and psychiatric disorders. European Journal of Pharmacology, 480(1-3), 133-150.

- Hong, S., Gronert, K., Devchand, P. R., Moussignac, R. L., & Serhan, C. N. (2003). Novel docosatrienes and 17S-resolvins generated from docosahexaenoic acid in murine brain, human blood, and glial cells. Autacoids in anti-inflammation and resolution. The Journal of Biological Chemistry, 278(17), 14677–14687.

- Chilton, F. H., Rudel, L. L., Parks, J. S., Arm, J. P., & Seeds, M. C. (2008). Mechanisms by which botanical lipids affect inflammatory disorders. The American Journal of Clinical Nutrition, 87(2), 498S–503S.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic formation of prostaglandin F2 alpha from prostaglandin H2 and D2. Purification and properties of prostaglandin F synthetase from bovine lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of dihomoprostaglandins from adrenic acid (7,10,13,16-docosatetraenoic acid) by human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin F synthase - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. Detecting pM concentrations of prostaglandins in cell culture supernatants by capillary SCX-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Role of 1a,1b-Dihomo-PGF2α in the Biology of Cellular Senescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a spectrum of age-related diseases. While initially recognized as a tumor-suppressive mechanism, the persistence of senescent cells can detrimentally alter tissue microenvironments through the Senescence-Associated Secretory Phenotype (SASP). The SASP is a complex secretome of pro-inflammatory cytokines, chemokines, growth factors, and proteases.[1][2][3][4][5] Recent evidence has illuminated a less-studied facet of the SASP: the significant upregulation of specific lipid mediators, particularly a class of eicosanoids known as dihomo-prostaglandins. This guide provides an in-depth technical exploration of 1a,1b-Dihomo-Prostaglandin F2α (1a,1b-dihomo-PGF2α) and its integral role in the establishment and reinforcement of the senescent state. We will dissect its biosynthesis, signaling mechanisms, and the profound implications for developing novel biomarkers and senotherapeutic strategies.

Introduction to Cellular Senescence: A Double-Edged Sword

Cellular senescence is a terminal cell fate characterized by a stable and long-term loss of proliferative capacity, typically triggered by cellular stressors.[6][7] These stressors are diverse and include telomere shortening (replicative senescence), DNA damage, oncogene activation, and oxidative stress.[6][8] While senescent cells cease to divide, they remain metabolically active and adopt a distinctive phenotype.[7][9][10]

Key Hallmarks of Senescent Cells:

-

Irreversible Growth Arrest: Primarily mediated by the p53/p21CIP1 and p16INK4a/Rb tumor suppressor pathways.[11]

-

Morphological Changes: Senescent cells typically become enlarged, flattened, and may exhibit increased cytoplasmic granularity.[11][12][13][14]

-

Senescence-Associated β-Galactosidase (SA-β-gal) Activity: Increased lysosomal mass and activity results in the accumulation of a specific β-galactosidase, a widely used biomarker.[7][11][14]

-

Chromatin Reorganization: Formation of Senescence-Associated Heterochromatin Foci (SAHF) contributes to the silencing of proliferation-promoting genes.[7]

-

Senescence-Associated Secretory Phenotype (SASP): The secretion of a wide array of bioactive molecules that can have potent, and often opposing, effects on the surrounding tissue.[1][4][5]

The SASP is a critical effector of the senescent phenotype, contributing to chronic inflammation, tissue aging, and the progression of age-related diseases.[1][15][16] While extensively studied for its protein components, the lipid constituents of the SASP are now emerging as crucial players.

1a,1b-Dihomo-PGF2α: A Bioactive Lipid in the Senescence Milieu

1a,1b-Dihomo-PGF2α is a prostaglandin, a member of the eicosanoid family of signaling lipids. Prostaglandins are synthesized from fatty acid precursors via the cyclooxygenase (COX) pathway and are involved in a vast array of physiological and pathological processes, including inflammation.[17][18]

-

Chemical Nature: 1a,1b-Dihomo-PGF2α is a derivative of adrenic acid (AdA), a 22-carbon polyunsaturated fatty acid.[19][20][21] This distinguishes it from the more commonly studied prostaglandins derived from the 20-carbon arachidonic acid (AA).

-

Biosynthesis: Its synthesis is initiated by the action of COX enzymes on AdA.[20][21] Research indicates that senescent cells show a marked increase not only in dihomo-prostaglandins but also in their precursor, AdA.[22]

Studies have shown that in addition to 1a,1b-dihomo-PGF2α, other dihomo-prostaglandins like 1a,1b-dihomo-PGD2 and 1a,1b-dihomo-PGE2 are also significantly elevated in senescent cells.[22] This coordinated upregulation points to a specific and important reprogramming of lipid metabolism during senescence.

The Biosynthetic Pathway of Dihomo-Prostaglandins in Senescent Cells

The synthesis of 1a,1b-dihomo-PGF2α in senescent cells is a multi-step enzymatic cascade that begins with the elongation of arachidonic acid and culminates in the production of various dihomo-prostaglandins. This pathway is a key component of the lipid SASP.

Diagram: Biosynthesis of 1a,1b-Dihomo-PGF2α in Senescence

Caption: Biosynthesis of dihomo-prostaglandins in senescent cells.

Causality Behind the Pathway:

-

Increased Precursor Availability: Senescent cells exhibit an increase in the 22-carbon fatty acid AdA, the direct precursor for dihomo-prostaglandins.[22] This is a critical rate-limiting step, ensuring a robust supply for the synthetic machinery. This increase is due to the enhanced elongation of arachidonic acid.[22]

-

Upregulation of COX Enzymes: Cyclooxygenase enzymes, particularly COX-2, are frequently upregulated in senescent cells.[1][2][23][24] COX-2 is the inducible isoform, often activated by stress and inflammatory signals that are themselves triggers or components of senescence.[17][23] This enzymatic upregulation provides the catalytic capacity to convert the abundant AdA into the prostaglandin intermediate, 1a,1b-dihomo-PGH2.

-

Terminal Synthase Activity: Downstream synthases and reductases convert 1a,1b-dihomo-PGH2 into the various bioactive dihomo-prostaglandins, including 1a,1b-dihomo-PGE2, PGD2, and PGF2α.[19] The specific profile of prostaglandins produced can be cell-type dependent.

Functional Role and Signaling of Dihomo-Prostaglandins in Senescence

The accumulation of 1a,1b-dihomo-PGF2α and its counterparts is not merely a byproduct of senescence; these molecules actively participate in reinforcing the senescent phenotype through a positive feedback loop.

Key Functions:

-

Reinforcement of Proliferative Arrest: Dihomo-prostaglandins, particularly those related to PGD2, contribute to maintaining the cell cycle arrest that is a hallmark of senescence.[22][25]

-

Amplification of the SASP: These lipids promote the expression and secretion of other SASP components, creating a pro-inflammatory microenvironment.[22][25] This establishes a feed-forward mechanism where the lipid SASP and protein SASP potentiate each other.

Signaling Pathway: A Link to RAS Activation

Emerging research indicates that dihomo-prostaglandins exert their effects by activating the RAS signaling pathway.[22][25] RAS, a family of small GTPases, is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a well-known driver of oncogene-induced senescence.

Diagram: Dihomo-Prostaglandin Signaling in Senescence Reinforcement

Caption: Proposed signaling cascade for dihomo-prostaglandins.

This pathway illustrates a self-validating system. The production of dihomo-prostaglandins activates RAS signaling, which in turn not only reinforces the senescent phenotype but also drives further expression of COX-2, the key enzyme for prostaglandin synthesis. This creates a robust, self-sustaining senescent state.

Methodologies for Studying 1a,1b-Dihomo-PGF2α in Senescence

Investigating the role of dihomo-prostaglandins in senescence requires a multi-faceted approach combining cell biology, biochemistry, and advanced analytical techniques.

Table: Key Experimental Protocols

| Objective | Methodology | Key Parameters & Rationale | Self-Validation |

| Induction of Cellular Senescence | Replicative exhaustion, ionizing radiation, or treatment with etoposide/doxorubicin. | Induces a stable senescent phenotype. Choice of inducer is critical as the SASP can vary.[5] | Confirm senescence with multiple markers: SA-β-gal staining, lack of EdU incorporation, and expression of p16/p21.[11][13] |

| Lipid Profiling and Quantification | Liquid Chromatography-Mass Spectrometry (LC-MS/MS). | Provides high sensitivity and specificity for identifying and quantifying 1a,1b-dihomo-PGF2α and other oxylipins from cell culture media or cell lysates. | Use of deuterated internal standards for accurate quantification. Comparison with non-senescent control cells is essential. |

| Analysis of Gene Expression | Quantitative Real-Time PCR (qRT-PCR) or RNA-Seq. | Measure mRNA levels of key enzymes (e.g., COX-2, prostaglandin synthases) and SASP components (e.g., IL-6, IL-8). | Normalize to multiple housekeeping genes. Correlate gene expression with protein/lipid levels. |

| Inhibition of Biosynthesis | Treatment with COX inhibitors (e.g., NSAIDs, Celecoxib) or specific synthase inhibitors. | Determines the necessity of the pathway for establishing or maintaining the senescent phenotype. | Observe reversal or attenuation of senescence markers (e.g., reduced SA-β-gal, decreased SASP secretion) upon inhibitor treatment. |

| Assessment of Signaling Pathways | Western Blotting for phosphorylated proteins (e.g., p-ERK). | Directly measures the activation state of downstream signaling cascades like the RAS-RAF-MEK-ERK pathway. | Compare phosphorylation levels in senescent vs. control cells, and with/without pathway inhibitors or prostaglandin treatment. |

Therapeutic and Diagnostic Implications

The discovery of the dihomo-prostaglandin axis in senescence opens new avenues for both diagnostics and therapeutics in the field of geroscience.

Diagnostic Potential:

-

Biomarkers of Senescence: While 1a,1b-dihomo-PGF2α itself is a candidate, the related molecule 1a,1b-dihomo-15-deoxy-Δ12,14-prostaglandin J2 (dihomo-15d-PGJ2) has been identified as a particularly promising biomarker.[22][25] Its release can be measured to detect the presence of senescent cells and, importantly, to monitor the efficacy of senolytic therapies (drugs that selectively clear senescent cells).[22][25]

-

Monitoring Senolytic Efficacy: A key challenge in developing senolytics is confirming target engagement in vivo. Measuring the clearance of a specific lipid biomarker like dihomo-15d-PGJ2 from circulation post-treatment could provide a direct readout of senolysis.[22][25]

Therapeutic Targeting:

-

Senolytics and Senomorphics: The pathways involved in dihomo-prostaglandin synthesis and signaling represent novel targets for senotherapeutics.[15][26][27][28]

-

COX Inhibition: While broad COX inhibition with NSAIDs has complex effects, targeted inhibition of COX-2 in specific contexts could be a senomorphic approach, aiming to suppress the deleterious SASP without necessarily killing the cell.[29][30]

-

Targeting Downstream Signaling: Developing inhibitors for specific prostaglandin receptors or downstream effectors like RAS could modulate the pro-senescence feedback loop.

-

Conclusion and Future Directions

The elucidation of the role of 1a,1b-dihomo-PGF2α and the broader dihomo-prostaglandin family represents a significant advancement in our understanding of cellular senescence. It underscores the critical importance of lipid mediators in orchestrating the complex senescent phenotype and its pro-inflammatory consequences. For researchers and drug developers, this knowledge provides a new set of molecular targets and biomarkers to exploit.

Future research should focus on:

-

In Vivo Validation: Confirming the role of the dihomo-prostaglandin/RAS axis in animal models of aging and age-related diseases.

-

Receptor Identification: Precisely identifying the cell surface receptors through which 1a,1b-dihomo-PGF2α and its relatives mediate their effects on senescent cells.

-

Clinical Translation: Developing and validating robust assays for dihomo-prostaglandin biomarkers in human plasma and tissues to track senescent cell burden and the response to senotherapeutic interventions.

By integrating this new understanding of lipid signaling into the broader framework of senescence biology, the scientific community is better positioned to develop next-generation therapies that target a fundamental driver of aging and disease.

References

-

Wiley, C.D., et al. (2021). Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis. Cell Metabolism. [Link]

-

Oliw, E.H., & Sprecher, H. (1989). The biosynthesis of 1a,1b-dihomo-PGF2 and 1a,1b-dihomo-PGF2 alpha from 7,10,13,16-docosatetraenoic acid by an acetone-pentane powder of sheep vesicular gland microsomes. PubMed. [Link]

-

Wiley, C.D., et al. (2021). Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis. ScienceDirect. [Link]

-

Wang, B., et al. (2025). Hallmarks and mechanisms of cellular senescence in aging and disease. Signal Transduction and Targeted Therapy. [Link]

-

BCH, P., et al. (2024). Biomarkers of Cellular Senescence and Aging: Current State-of-the-Art, Challenges and Future Perspectives. PubMed. [Link]

-

Cha, J., et al. (2023). Therapeutic strategies targeting cellular senescence for cancer and other diseases. Experimental & Molecular Medicine. [Link]

-

Minghetti, L. (2012). The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research. Trends in Pharmacological Sciences. [Link]

-

Bernard, D., et al. (2024). Prostaglandin E2 regulates senescence and post-senescence neoplastic escape in primary human keratinocytes. PubMed. [Link]

-

Coppé, J.P., et al. (2010). The Senescence-Associated Secretory Phenotype: The Dark Side of Tumor Suppression. Annual Review of Pathology: Mechanisms of Disease. [Link]

-

LIPID MAPS. (n.d.). 1a,1b-dihomo-PGF2alpha. LIPID MAPS Structure Database. [Link]

-

Soto-Gamez, A., & Demaria, M. (2017). Therapeutic interventions for aging: the case of cellular senescence. Drug Discovery Today. [Link]

-

Loo, T.M., et al. (2019). Cellular senescence and senescence-associated secretory phenotype via the cGAS-STING signaling pathway in cancer. Cancer Science. [Link]

-

Liu, J., et al. (2021). Transgenic expression of cyclooxygenase-2 (COX2) causes premature aging phenotypes in mice. Aging Cell. [Link]

-

Bernard, D., et al. (2024). Prostaglandin E2 regulates senescence and post-senescence neoplastic escape in primary human keratinocytes. Aging-US. [Link]

-

Tsuji, T., et al. (2012). The Cyclooxygenase-2–Prostaglandin E2 Pathway Maintains Senescence of Chronic Obstructive Pulmonary Disease Fibroblasts. American Journal of Respiratory and Critical Care Medicine. [Link]

-

Yoshimoto, T., et al. (2021). The roles and mechanisms of senescence-associated secretory phenotype (SASP): can it be controlled by senolysis? ResearchGate. [Link]

-

McHugh, D., & Gil, J. (2018). Hallmarks of Cellular Senescence. Trends in Cell Biology. [Link]

-

Fafian-Labora, J.A., et al. (2020). Cellular senescence involves an intracrine prostaglandin E2 pathway in human fibroblasts. Journal of Cell Science. [Link]

-

Penn Medicine. (2026). Can aging be treated at the cellular level? Penn Today. [Link]

-

Kritsilis, M., et al. (2021). Cellular Senescence: Molecular Targets, Biomarkers, and Senolytic Drugs. International Journal of Molecular Sciences. [Link]

-

Fafian-Labora, J.A., et al. (2020). Cellular senescence involves an intracrine prostaglandin E-2 pathway in human fibroblasts. ResearchGate. [Link]

-

Reason. (2020). Targeting Cellular Senescence as an Intervention in Aging. Fight Aging!. [Link]

-

Gonçalves, C.O., et al. (2021). COX2 regulates senescence secretome composition and senescence surveillance through PGE2. Cell Reports. [Link]

-

Kirkland, J.L., & Tchkonia, T. (2023). Cell senescence, the senescence-associated secretory phenotype, and cancers. PLOS Biology. [Link]

-

Schafer, M.J., et al. (2020). Biomarkers of cellular senescence and major health outcomes in older adults. ResearchGate. [Link]

-

Nogueira-Recalde, U., et al. (2022). Cellular senescence: a key therapeutic target in aging and diseases. Journal of Clinical Investigation. [Link]

-

Fight Aging! (2022). Investigating PGE2, Cellular Senescence, and Macrophage Function in the Aging Lungs. Fight Aging!. [Link]

-

Wikipedia. (n.d.). Senescence-associated secretory phenotype. Wikipedia. [Link]

-

Hata, A., et al. (2000). Roles of Cyclooxygenase (COX)-1 and COX-2 in Prostanoid Production by Human Endothelial Cells: Selective Up-Regulation of Prostacyclin Synthesis by COX-2. ResearchGate. [Link]

-

Kumari, R., & Jat, P. (2021). Mechanisms of Cellular Senescence: Cell Cycle Arrest and Senescence Associated Secretory Phenotype. Frontiers in Cell and Developmental Biology. [Link]

-